REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.N[C@H](C(O)=O)[CH2:8][C:9]1[CH:18]=[C:17]2[C:12]([CH:13]=CC=C2)=[CH:11][CH:10]=1.[Cl:22]C1C=CC=C(Cl)C=1[O-].[Na+].[OH2:32]>C(Cl)Cl>[Cl:22][CH2:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:5][CH3:4])=[O:32])=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
product
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
to produce a precipitated solid
|
Type
|
WASH
|
Details
|
Wash the CH2Cl2 layers successively with four volumes of a 5% aqueous NaOH solution, water and brine
|
Type
|
CUSTOM
|
Details
|
Separate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry the organic layer over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Remove the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C(=O)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |